N-[6-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
Description
N-[6-({[(3-Acetamidophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a synthetically derived small molecule characterized by a pyridazine core substituted with a sulfanyl-linked carbamoylmethyl group attached to a 3-acetamidophenyl moiety. The pyridazine ring is further functionalized with a 2-methylpropanamide group at the 3-position.
Properties
IUPAC Name |
N-[6-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-11(2)18(26)21-15-7-8-17(23-22-15)27-10-16(25)20-14-6-4-5-13(9-14)19-12(3)24/h4-9,11H,10H2,1-3H3,(H,19,24)(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWWHFOLJOENKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a pyridazine ring substituted with a sulfanyl group and an acetamidophenyl moiety. Its IUPAC name reflects its intricate structure, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Yes | |
| Antioxidant Properties | Moderate | |
| Cytotoxicity | Significant against cancer cells |
Case Studies and Research Findings
-
Antitumor Activity :
- A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer. The mechanism involved apoptosis induction via caspase activation.
-
Anti-inflammatory Effects :
- Research indicated that the compound reduced inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent. This was particularly noted in models of chronic inflammation.
-
Neuroprotective Effects :
- Another study explored the neuroprotective properties of this compound against neurodegenerative diseases. It showed promise in reducing neuronal cell death in models of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with two analogs derived from the provided evidence.
Structural Analog 1: 4-Methoxybenzyl 3-((3-(4-(3-Acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 29)
Key Features :
- Core Structure : Tetrahydropyrimidine ring substituted with a 3-acetamidophenyl-piperidine group.
- Functional Groups : Methoxymethyl, difluorophenyl, and carbamate linkages.
- Synthesis : Prepared via coupling of N-(3-(piperidin-4-yl)phenyl)acetamide with a tetrahydropyrimidine intermediate under argon .
Comparison :
- Divergence :
- Core Heterocycle : The target compound uses pyridazine, whereas Compound 29 employs a tetrahydropyrimidine ring. Pyridazine’s electron-deficient nature may enhance binding to polar active sites compared to the partially saturated tetrahydropyrimidine.
- Substituents : Compound 29’s piperidine and difluorophenyl groups increase lipophilicity, likely improving membrane permeability but risking off-target effects. In contrast, the target’s sulfanyl-carbamoylmethyl linker may enhance solubility and metabolic stability .
Structural Analog 2: N-(Bis(4-Methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide
Key Features :
Comparison :
- Divergence :
- Substituent Bulk : The bis(4-methoxyphenyl)methyl group in the analog introduces significant steric hindrance and lipophilicity, which may reduce aqueous solubility compared to the target’s compact 2-methylpropanamide and 3-acetamidophenyl groups.
- Core Saturation : The analog’s dihydropyrimidine ring could confer conformational flexibility, whereas the target’s fully aromatic pyridazine may provide rigid, planar binding to flat enzymatic pockets .
Data Table: Comparative Analysis
Research Findings and Implications
- Target Compound Advantages :
- Limitations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
